molecular formula C11H15ClN2O3S B1449598 N-(Phenylsulfonyl)-l-prolinamide hydrochloride CAS No. 1026778-29-9

N-(Phenylsulfonyl)-l-prolinamide hydrochloride

Cat. No.: B1449598
CAS No.: 1026778-29-9
M. Wt: 290.77 g/mol
InChI Key: GPGWHHZIKYLBQO-PPHPATTJSA-N
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Description

N-(Phenylsulfonyl)-l-prolinamide hydrochloride: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of l-prolinamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylsulfonyl)-l-prolinamide hydrochloride typically involves the reaction of l-prolinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve overall yield.

Chemical Reactions Analysis

Types of Reactions: N-(Phenylsulfonyl)-l-prolinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: N-(Phenylsulfonyl)-l-prolinamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and complex organic compounds.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of new pharmaceuticals due to its potential therapeutic properties.

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. Its sulfonamide moiety is known for its antibacterial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)-l-prolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

  • N-(Phenylsulfonyl)-l-alaninamide hydrochloride
  • N-(Phenylsulfonyl)-l-valinamide hydrochloride
  • N-(Phenylsulfonyl)-l-leucinamide hydrochloride

Comparison: N-(Phenylsulfonyl)-l-prolinamide hydrochloride is unique due to its specific structural features, such as the presence of the l-prolinamide moiety. This structural difference imparts distinct chemical and biological properties compared to other similar compounds. For instance, the proline ring in this compound provides rigidity and influences its binding affinity to molecular targets, making it a valuable compound in drug design and development.

Properties

IUPAC Name

(2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S.ClH/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWHHZIKYLBQO-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Phenylsulfonyl)-l-prolinamide hydrochloride
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N-(Phenylsulfonyl)-l-prolinamide hydrochloride
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N-(Phenylsulfonyl)-l-prolinamide hydrochloride
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N-(Phenylsulfonyl)-l-prolinamide hydrochloride
Reactant of Route 5
N-(Phenylsulfonyl)-l-prolinamide hydrochloride
Reactant of Route 6
N-(Phenylsulfonyl)-l-prolinamide hydrochloride

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